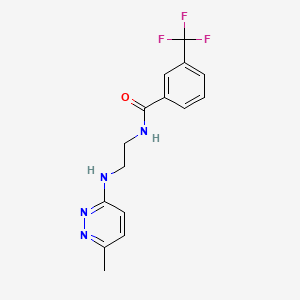

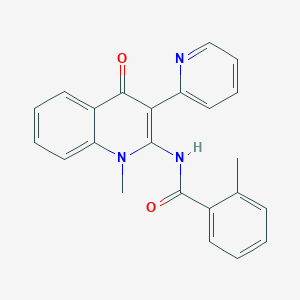

![molecular formula C16H12ClN5O2 B2730241 8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-37-9](/img/structure/B2730241.png)

8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, can also be used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationship of pyrimidines has been studied extensively, revealing that a large number of pyrimidines exhibit potent anti-inflammatory effects .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines are influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis and Spectral Analysis : Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, including derivatives related to 8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, have been synthesized and characterized. These compounds demonstrate promising antioxidant activity, attributed to the pyrimidine nucleus known for its presence in DNA, RNA, and essential vitamins. The synthesis process involves reacting 2-chloropyrimidine with diethyl malonate, followed by various reactions to yield the title compounds with significant antioxidant properties in vitro (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Biological Activities

Anticancer Activity : Research on novel fused pyridine ring systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′]dipyridines derived from similar core structures, showed potent to moderate growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116. This highlights the therapeutic potential of such compounds in cancer treatment (Elansary, Moneer, Kadry, & Gedawy, 2012).

Antimicrobial and Antifungal Activities : The antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines, likely related to the core structure of interest, has been investigated. Some prepared compounds demonstrated in vitro antimicrobial activities, indicating their potential application in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Mechanistic Insights and Molecular Interactions

Structural and Functional Analysis : Studies on DNA photolyase, an enzyme that repairs DNA by utilizing visible light, have provided insights into the structural and functional roles of pyrimidine derivatives. These findings underscore the critical importance of the pyrimidine ring in biological processes and its potential applications in biotechnology and medicine (Sancar, 1994).

Molecular Modelling and Enzyme Inhibition : The synthesis and evaluation of pyrimidine-thiones and their derivatives have shown significant inhibitory action against acetylcholinesterase and carbonic anhydrase, highlighting the therapeutic potential of such compounds in treating disorders related to enzyme dysfunction (Taslimi et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of pyrimidines involve the design of new selective, effective, and safe anticancer agents . The Dimroth rearrangement, in particular, is a promising area of research in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

properties

IUPAC Name |

13-chloro-5-(pyrimidine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O2/c17-10-2-3-13-20-12-4-7-21(9-11(12)15(23)22(13)8-10)16(24)14-18-5-1-6-19-14/h1-3,5-6,8H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOSHCYGYCFPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

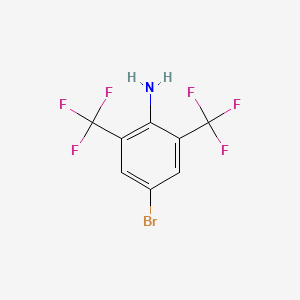

![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)

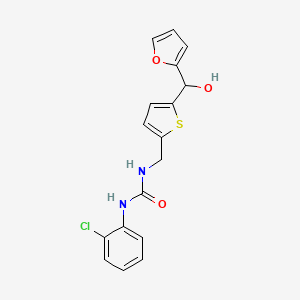

![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)

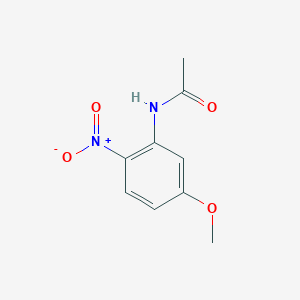

![Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2730166.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2730169.png)

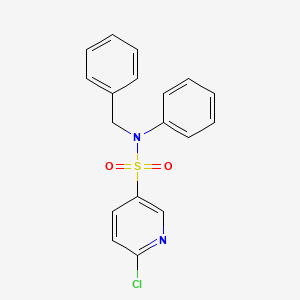

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)